Arachidyl Behenate

Description

Arachidyl behenate has been reported in Cynara cardunculus with data available.

Properties

IUPAC Name |

icosyl docosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H84O2/c1-3-5-7-9-11-13-15-17-19-21-23-24-26-28-30-32-34-36-38-40-42(43)44-41-39-37-35-33-31-29-27-25-22-20-18-16-14-12-10-8-6-4-2/h3-41H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEYEHAVGPUUDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

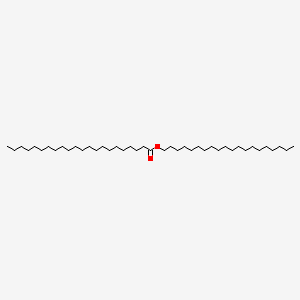

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H84O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195066 | |

| Record name | Arachidyl behenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

621.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Arachidyl behenate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11959 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

42233-14-7 | |

| Record name | Arachidyl behenate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42233-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arachidyl behenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042233147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arachidyl behenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Icosyl docosanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARACHIDYL BEHENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G00Q0O2NS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Arachidyl Behenate: Structure, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidyl behenate, a saturated wax ester, is a molecule of significant interest in various scientific and industrial fields, ranging from cosmetics to potential applications in drug delivery. This technical guide provides a comprehensive overview of its chemical structure, formula, and physicochemical properties. It details experimental protocols for its synthesis, purification, and analysis, tailored for a scientific audience. Furthermore, this guide explores the biological relevance of this compound, drawing upon the known activities of its constituent fatty acid, behenic acid, and its role in biological systems such as the skin's lipid barrier.

Chemical Structure and Properties

This compound (IUPAC name: icosyl docosanoate) is the ester formed from arachidyl alcohol (1-eicosanol) and behenic acid (docosanoic acid)[1][2][3][4][5]. It is classified as a wax ester, a class of neutral lipids known for their stability and hydrophobicity.

Molecular Formula: C₄₂H₈₄O₂

Molecular Weight: 621.1 g/mol

The structure of this compound consists of a 20-carbon alkyl chain from arachidyl alcohol esterified to the carboxyl group of a 22-carbon saturated fatty acid, behenic acid.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its application in formulations and for understanding its behavior in biological systems.

| Property | Value | Reference |

| Appearance | Off-white solid/paste | |

| Molecular Formula | C₄₂H₈₄O₂ | |

| Molecular Weight | 621.1 g/mol | |

| IUPAC Name | Icosyl docosanoate | |

| CAS Number | 42233-14-7 | |

| Solubility | Soluble in oil and alcohol |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through various methods, with Fischer esterification being a common laboratory-scale approach and enzymatic synthesis offering a milder alternative.

2.1.1. Fischer Esterification

This acid-catalyzed esterification involves the reaction of behenic acid with arachidyl alcohol.

-

Materials: Behenic acid, arachidyl alcohol, concentrated sulfuric acid (catalyst), toluene (solvent).

-

Procedure:

-

Dissolve equimolar amounts of behenic acid and arachidyl alcohol in toluene in a round-bottom flask.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight).

-

Equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.

-

Reflux the mixture until the theoretical amount of water is collected.

-

Cool the reaction mixture and neutralize the acid catalyst with a saturated sodium bicarbonate solution.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain crude this compound.

-

2.1.2. Enzymatic Synthesis

Lipase-catalyzed esterification provides a more environmentally friendly method.

-

Materials: Behenic acid, arachidyl alcohol, immobilized lipase (e.g., Novozym 435), a suitable organic solvent (e.g., hexane or toluene).

-

Procedure:

-

Dissolve behenic acid and arachidyl alcohol in the chosen solvent.

-

Add the immobilized lipase to the mixture.

-

Incubate the reaction at a controlled temperature (typically 40-60°C) with constant shaking.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, filter off the immobilized enzyme for reuse.

-

Remove the solvent under reduced pressure to yield the product.

-

Purification

The synthesized this compound can be purified using column chromatography.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A non-polar solvent system, such as a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).

-

Procedure:

-

Dissolve the crude product in a minimal amount of the initial mobile phase.

-

Load the solution onto a pre-packed silica gel column.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain purified this compound.

-

Analysis

High-temperature gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of long-chain wax esters like this compound.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer, equipped with a high-temperature capillary column.

-

Sample Preparation: Dissolve the sample in a suitable solvent like hexane or chloroform.

-

GC Conditions (Typical):

-

Injector Temperature: 340°C

-

Oven Program: Start at a lower temperature (e.g., 150°C), then ramp up to a high temperature (e.g., 350°C) to ensure elution of the high molecular weight ester.

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Mass Range: Scan a range appropriate for the expected fragments and molecular ion.

-

-

Data Analysis: The retention time will be characteristic of this compound, and the mass spectrum will show a molecular ion peak (m/z 621.1) and characteristic fragmentation patterns of the fatty acid and fatty alcohol moieties.

Biological Significance and Signaling Pathways

While direct studies on the specific signaling pathways modulated by this compound are limited, its biological relevance can be inferred from its role as a wax ester and the known activities of its constituent molecules.

Role in Skin Barrier Function

This compound is widely used in cosmetic and dermatological products as an emollient and occlusive agent. Its long, saturated hydrocarbon chains contribute to the formation of a protective layer on the skin, which helps to:

-

Reduce Transepidermal Water Loss (TEWL): By forming a hydrophobic barrier, it prevents the evaporation of water from the skin, thus maintaining hydration.

-

Restore Skin Barrier Function: The skin's natural barrier is composed of a lipid matrix rich in ceramides, cholesterol, and free fatty acids. Topical application of lipids can help replenish and repair a compromised barrier. The fatty acid component of this compound, behenic acid, can be a source for the synthesis of other essential lipids within the epidermis.

Potential Signaling Pathway of Behenic Acid

Recent research has shed light on the biological activities of behenic acid, the fatty acid component of this compound. A notable study demonstrated that behenic acid can alleviate inflammation and insulin resistance in a model of gestational diabetes mellitus by regulating the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.

The proposed mechanism involves the inhibition of the TLR4/NF-κB pathway, which is a key regulator of the inflammatory response. Chronic activation of this pathway is associated with various metabolic disorders.

This finding suggests that this compound, upon enzymatic hydrolysis to behenic acid in biological systems, could potentially exert anti-inflammatory effects. This opens avenues for its investigation in inflammatory skin conditions and other related disorders.

Biosynthesis of Wax Esters

This compound, like other wax esters, is synthesized in organisms through a two-step enzymatic pathway. This process is crucial for producing the protective waxes found on the surfaces of plants and insects, as well as for energy storage in some marine organisms.

The biosynthesis pathway involves two main enzymes:

-

Fatty Acyl-CoA Reductase (FAR): This enzyme catalyzes the reduction of a fatty acyl-CoA (in this case, behenoyl-CoA) to its corresponding fatty alcohol (arachidyl alcohol).

-

Wax Synthase (WS): This enzyme then esterifies the fatty alcohol with another fatty acyl-CoA molecule (arachidoyl-CoA) to form the final wax ester, this compound.

Conclusion

This compound is a well-defined chemical entity with established physicochemical properties. The experimental protocols for its synthesis and analysis are robust and accessible. While its primary application has been in the cosmetic industry due to its emollient and occlusive properties that support skin barrier function, emerging research on its constituent fatty acid, behenic acid, points towards potential anti-inflammatory activities through the modulation of the TLR4/NF-κB signaling pathway. This suggests that this compound and similar long-chain wax esters may have untapped potential in dermatological and pharmaceutical applications, warranting further investigation into their specific interactions with biological signaling cascades. This guide provides a foundational resource for researchers and professionals in drug development to explore the multifaceted nature of this molecule.

References

A Comprehensive Technical Guide to Arachidyl Behenate and its Scientific Nomenclature

For researchers, scientists, and professionals in drug development, precise terminology and a thorough understanding of compound properties are paramount. This technical guide provides an in-depth overview of Arachidyl Behenate, a saturated wax ester, focusing on its synonyms in scientific literature, its physicochemical properties, and the analytical methodologies employed for its characterization.

Nomenclature and Synonyms

This compound is systematically known by several names in scientific and commercial literature. A comprehensive list of these synonyms is crucial for exhaustive literature searches and unambiguous identification. The compound is the ester of arachidyl alcohol (1-eicosanol) and behenic acid (docosanoic acid).

Below is a summary of its various identifiers and synonyms.

| Category | Identifier/Synonym | Source/Reference |

| IUPAC Name | Icosyl docosanoate | [1][2][3] |

| CAS Number | 42233-14-7 | [1][3] |

| EC Number | 255-728-3 | |

| Systematic Chemical Name | Eicosyl docosanoate | |

| n-Eicosyl n-docosanoate | ||

| Docosanoic acid, eicosyl ester | ||

| Common Synonyms | Behenic acid, arachidyl ester | |

| Eicosanyl docosanoate | ||

| Trade Name Example | WAXENOL 822 | |

| INCI Name | This compound | |

| UNII (Unique Ingredient Identifier) | 9G00Q0O2NS |

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its application in various formulations.

| Property | Value | Source/Reference |

| Molecular Formula | C42H84O2 | |

| Molecular Weight | 621.12 g/mol | |

| Appearance | Off-white, waxy solid | |

| Boiling Point | 608.3 °C at 760 mmHg | |

| Flash Point | 335.2 °C | |

| Density | 0.856 g/cm³ | |

| Purity (typical) | >99% |

Analytical Methodologies

The characterization and quantification of this compound in various matrices are typically performed using chromatographic techniques. The following outlines a general experimental protocol for the analysis of wax esters, including this compound, based on methods described in the scientific literature.

Gas Chromatography-Mass Spectrometry (GC-MS) for Wax Ester Analysis

This method is suitable for the qualitative and quantitative analysis of long-chain wax esters.

Experimental Protocol:

-

Sample Preparation:

-

For solid samples (e.g., gum bases, biological materials), dissolve a known amount (e.g., 0.1–1.0 mg/mL) in an appropriate organic solvent such as hexane or toluene.

-

For lipid extracts, the total lipid extract can be directly analyzed or fractionated to isolate the wax ester fraction.

-

-

Internal Standard:

-

Add a suitable internal standard for quantification. For wax esters, compounds like methyl tricosanoate or cholestane can be used.

-

-

GC-MS System and Conditions:

-

Gas Chromatograph: A high-temperature GC system capable of reaching temperatures up to at least 390°C.

-

Column: A high-temperature capillary column suitable for lipid analysis (e.g., a ZB-50 column).

-

Injector: Split/splitless injector. Set the injector temperature to a high value, for example, 390°C, to ensure volatilization of the long-chain esters.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 120°C

-

Ramp 1: Increase to 240°C at a rate of 15°C/min.

-

Ramp 2: Increase to 390°C at a rate of 8°C/min.

-

Hold at 390°C for a sufficient time (e.g., 6 minutes) to elute all compounds.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI).

-

Scan Range: A wide mass range to cover the expected fragments and molecular ions of the wax esters (e.g., m/z 50–920).

-

Detector Temperature: Set to a high temperature, for example, 390°C.

-

-

-

Data Analysis:

-

Identify this compound based on its retention time and comparison of its mass spectrum with a reference standard or spectral library.

-

Quantify the amount of this compound by comparing its peak area to that of the internal standard.

-

Signaling Pathways and Experimental Workflows

A thorough review of the scientific literature did not yield any specific studies detailing the involvement of this compound in cellular signaling pathways. Its primary application in scientific and industrial contexts is as an emollient, viscosity-controlling agent, and a component of lipid-based formulations, where it is generally considered biochemically inert.

Due to the absence of research on its role in biological signaling, a diagrammatic representation of such pathways cannot be provided.

However, to illustrate a logical workflow for its analysis, the following diagram outlines the steps involved in the GC-MS characterization of this compound.

Conclusion

This compound, also known by its IUPAC name Icosyl docosanoate and CAS number 42233-14-7, is a well-characterized wax ester with a range of synonyms used across scientific and commercial domains. Its primary applications are in cosmetic and pharmaceutical formulations as an emollient and viscosity modifier. While detailed experimental protocols for its biological activity are scarce due to its inert nature, established analytical methods like high-temperature GC-MS allow for its precise identification and quantification. This guide provides a foundational understanding of this compound for professionals in research and development.

References

- 1. http://www.legislation.gov.uk/id/eudn/2006/257 [legislation.gov.uk]

- 2. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cir-safety.org [cir-safety.org]

The Nexus of Nature and Novel Synthesis: A Technical Guide to Arachidyl Behenate

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Natural Occurrence and Synthetic Pathways of Arachidyl Behenate.

This technical guide delves into the natural sourcing and synthetic production of this compound (also known as icosyl docosanoate), a long-chain wax ester with significant applications in the pharmaceutical, cosmetic, and materials science sectors. This document provides an in-depth exploration of its biosynthetic origins, detailed methodologies for its extraction from natural sources, and comprehensive protocols for its chemical and enzymatic synthesis.

Natural Sources and Biosynthesis of this compound

This compound, a saturated wax ester, is constituted of arachidyl alcohol (a C20 fatty alcohol) and behenic acid (a C22 fatty acid). While many long-chain wax esters are prevalent in the cuticles of plants, serving as a protective barrier against environmental stressors, the specific natural occurrence of this compound is less commonly documented. However, it has been reported to be a constituent of the epicuticular wax of the cardoon plant, Cynara cardunculus.

The biosynthesis of wax esters in plants is a well-characterized two-step enzymatic process that occurs in the endoplasmic reticulum.

-

Fatty Acid Elongation and Reduction: Very-long-chain fatty acids (VLCFAs) are synthesized in the endoplasmic reticulum from C16 and C18 acyl-CoA precursors by a fatty acid elongase (FAE) complex. Subsequently, a fatty acyl-CoA reductase (FAR) catalyzes the reduction of a fatty acyl-CoA (like behenoyl-CoA) to its corresponding fatty alcohol (arachidyl alcohol).

-

Esterification: A wax synthase (WS) enzyme then facilitates the esterification of the fatty alcohol with a fatty acyl-CoA molecule (behenoyl-CoA) to form the final wax ester, this compound.

Experimental Protocol: Extraction of Epicuticular Wax from Plant Sources

This protocol provides a general method for the extraction of cuticular waxes from plants like Cynara cardunculus.

Materials:

-

Fresh plant leaves

-

Chloroform or hexane (analytical grade)

-

Glass beakers

-

Forceps

-

Glass vials with PTFE-lined caps

-

Rotary evaporator

-

Analytical balance

-

Gas chromatograph with mass spectrometer (GC-MS)

Procedure:

-

Carefully excise fresh leaves from the plant, handling them by the petiole to avoid disturbing the surface wax.

-

Measure the surface area of the leaves if quantification per unit area is required.

-

Briefly immerse the leaves (e.g., for 30-60 seconds) in a beaker containing chloroform or hexane with gentle agitation. This short immersion time minimizes the extraction of intracellular lipids.

-

Remove the leaves with forceps and perform a second brief wash in fresh solvent to ensure complete extraction of the epicuticular wax.

-

Combine the solvent washes into a pre-weighed glass vial.

-

Evaporate the solvent using a rotary evaporator at a temperature below 40°C to prevent degradation of the wax components.

-

Once the solvent is fully evaporated, weigh the vial containing the dried wax residue to determine the total wax yield.

-

For analysis, dissolve a known amount of the wax extract in a suitable solvent and analyze by GC-MS to identify and quantify the constituent compounds, including this compound.

Synthesis of this compound

This compound can be synthesized through both chemical and enzymatic routes, offering different advantages in terms of reaction conditions, yield, and sustainability.

Chemical Synthesis

Chemical synthesis typically involves the direct esterification of behenic acid with arachidyl alcohol, often in the presence of an acid catalyst.

This protocol is based on general methods for the synthesis of long-chain wax esters.

Materials:

-

Behenic acid

-

Arachidyl alcohol

-

p-Toluenesulfonic acid (catalyst)

-

Toluene

-

Dean-Stark apparatus

-

Round-bottom flask

-

Heating mantle with magnetic stirrer

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate (for chromatography)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve equimolar amounts of behenic acid and arachidyl alcohol in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (e.g., 5 mol% relative to the carboxylic acid).

-

Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

After completion, cool the reaction mixture to room temperature and wash it with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to obtain pure this compound.

-

Characterize the final product by NMR, IR, and mass spectrometry.

Enzymatic Synthesis

Enzymatic synthesis, utilizing lipases as biocatalysts, offers a greener alternative to chemical methods, proceeding under milder conditions with high specificity.

This protocol is adapted from established procedures for the synthesis of similar long-chain wax esters.[1][2]

Materials:

-

Behenic acid

-

Arachidyl alcohol

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

Solvent (e.g., n-hexane, or solvent-free)

-

Shaking incubator or stirred-tank reactor

-

Molecular sieves (optional, for water removal)

-

Ethanol

-

Saturated sodium carbonate solution

Procedure:

-

Combine behenic acid and arachidyl alcohol in a suitable molar ratio (e.g., 1:1 or with a slight excess of one reactant) in a reaction vessel.

-

For a solvent-free system, gently heat the mixture to just above the melting point of the reactants to form a liquid phase. For a solvent-based system, dissolve the reactants in a minimal amount of a non-polar solvent like n-hexane.

-

Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5-10% (w/w) of the total substrate weight.

-

Incubate the reaction at a controlled temperature (e.g., 60-70°C) with constant agitation.

-

To drive the reaction towards completion, water produced can be removed by conducting the reaction under a vacuum or by adding activated molecular sieves to the mixture.

-

Monitor the reaction progress by analyzing aliquots for the decrease in free fatty acid content via titration or chromatography. High conversion rates are typically achieved within 8-24 hours.[1][2]

-

Upon completion, separate the immobilized enzyme by filtration. The enzyme can be washed with a solvent and reused.

-

The product mixture can be purified by washing with ethanol to remove unreacted alcohol and with a saturated sodium carbonate solution to remove any remaining free fatty acids.[1]

Quantitative Data and Comparison

The choice between natural extraction and synthesis, and between chemical and enzymatic synthesis, depends on factors such as desired purity, yield, cost, and environmental impact. The following tables summarize key quantitative data for these processes.

Table 1: Natural Occurrence and Extraction of Wax Esters

| Parameter | Value/Range | Source |

| Natural Source of this compound | Cynara cardunculus | PubChem |

| General Wax Ester Content in Plant Cuticles | 0.1% - 85% of total wax | |

| Typical Solvents for Extraction | Chloroform, Hexane | General Protocols |

| Extraction Time (Immersion) | 30 - 60 seconds | General Protocols |

Table 2: Comparison of Synthesis Methods for Long-Chain Wax Esters

| Parameter | Chemical Synthesis | Enzymatic Synthesis | Source |

| Catalyst | Strong acids (e.g., p-TsOH) | Lipases (e.g., Novozym 435) | |

| Reaction Temperature | High (e.g., >100°C) | Mild (e.g., 40-70°C) | |

| Reaction Time | 4 - 8 hours | 8 - 24 hours | |

| Yield | >95% | Up to 98% | |

| Solvent | Often required (e.g., Toluene) | Can be solvent-free | |

| By-products | Potential for side reactions | High selectivity, minimal by-products | |

| Catalyst Reusability | Difficult for homogeneous catalysts | High for immobilized enzymes | |

| Purity of Product | May require extensive purification | High purity with simpler work-up |

Conclusion

This compound can be obtained from natural sources, although its abundance is not well-quantified. Synthetic routes, both chemical and enzymatic, offer reliable and high-yield alternatives. Chemical synthesis is a well-established method capable of producing high yields, but often requires harsh conditions. Enzymatic synthesis presents a more sustainable and selective approach, operating under mild conditions and allowing for catalyst reuse. The choice of method will depend on the specific requirements of the application, balancing factors of yield, purity, cost, and environmental considerations. This guide provides the foundational knowledge and detailed protocols necessary for researchers and professionals to effectively work with and produce this compound.

References

An In-depth Technical Guide to the Melting Point and Crystallization Behavior of Arachidyl Behenate

For Researchers, Scientists, and Drug Development Professionals

Arachidyl behenate, a long-chain wax ester, is a key ingredient in various cosmetic and pharmaceutical formulations, where its thermal behavior is critical to product stability, texture, and performance.[1][2][3] This technical guide provides a comprehensive overview of the melting point and crystallization characteristics of this compound, drawing upon data from related compounds and general principles of wax ester thermodynamics.

This compound (IUPAC name: icosyl docosanoate) is the ester of arachidyl alcohol (1-eicosanol) and behenic acid (docosanoic acid), with the chemical formula C42H84O2.[4][5] It is a solid, off-white substance that is soluble in oils and alcohols. In formulations, it functions as an emollient, skin conditioning agent, and viscosity controller.

Melting Behavior

The melting point of wax esters is primarily influenced by the length of the hydrocarbon chains and the presence of any impurities. Longer chains generally result in higher melting points due to increased van der Waals forces between the molecules.

Crystallization Behavior

The crystallization of wax esters like this compound is a complex process governed by factors such as temperature, cooling rate, and the composition of the medium. When cooled from a molten state, these long-chain molecules tend to self-assemble into ordered crystalline structures.

Wax esters are known to exhibit polymorphism, meaning they can crystallize into different crystal structures with varying physical properties. The specific polymorphic form that develops is dependent on the crystallization conditions. The chain length and the position of the ester bond are critical determinants of the final crystal structure. For long-chain esters, the molecules typically arrange themselves in layers, or lamellae.

The crystallization process is crucial for the structuring of oleogels, where a network of wax crystals entraps a liquid oil phase, forming a semi-solid material. The strength and properties of this gel are directly related to the crystalline network formed by the wax esters.

Data Summary

The following table summarizes the available physical and thermal data for this compound and the analogous compound, behenyl behenate.

| Property | This compound (C42H84O2) | Behenyl Behenate (C44H88O2) |

| IUPAC Name | Icosyl docosanoate | Docosyl docosanoate |

| CAS Number | 42233-14-7 | 17671-27-1 |

| Molecular Formula | C42H84O2 | C44H88O2 |

| Molecular Weight | 621.12 g/mol | 649.17 g/mol |

| Appearance | Solid, off-white paste | White to yellowish, hard granules |

| Boiling Point | 608.3°C at 760 mmHg | 627.1°C at 760 mmHg |

| Melting Point | Not available | 70 - 74°C |

| Density | 0.856 g/cm³ | 0.856 g/cm³ |

Experimental Protocols

The characterization of the melting and crystallization behavior of materials like this compound relies on thermo-analytical techniques.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental technique used to measure the heat flow into or out of a sample as a function of temperature or time. It is widely used to determine melting points, crystallization temperatures, and enthalpies of transition.

Methodology:

-

A small, precisely weighed sample of this compound is placed in a hermetically sealed pan. An empty pan is used as a reference.

-

The sample and reference pans are heated or cooled at a controlled rate in the DSC furnace.

-

The instrument measures the temperature difference between the sample and the reference, which is proportional to the difference in heat flow.

-

During a phase transition, such as melting or crystallization, there is a change in the heat flow, which is recorded as a peak in the DSC thermogram. The peak of an endothermic event (melting) or an exothermic event (crystallization) provides the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a powerful non-destructive technique for characterizing the crystalline structure of materials. It provides information on the arrangement of atoms within a crystal lattice, allowing for the identification of different polymorphic forms.

Methodology:

-

A powdered sample of this compound is placed on a sample holder.

-

The sample is irradiated with a monochromatic beam of X-rays of a known wavelength.

-

The X-rays are diffracted by the crystalline planes in the sample at specific angles, according to Bragg's Law (nλ = 2d sinθ).

-

A detector measures the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).

-

The resulting XRD pattern, a plot of intensity versus 2θ, is a fingerprint of the crystalline structure. Different polymorphs will produce distinct diffraction patterns.

References

An In-depth Technical Guide to the Solubility of Arachidyl Behenate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of arachidyl behenate, a long-chain wax ester. While specific quantitative solubility data is not extensively available in public literature, this document outlines the qualitative solubility profile, provides a detailed experimental protocol for determining precise solubility values, and offers a framework for recording and visualizing this data.

Introduction to this compound

This compound (also known as eicosyl docosanoate) is the ester of arachidyl alcohol (a 20-carbon fatty alcohol) and behenic acid (a 22-carbon fatty acid). Its long, saturated hydrocarbon chains give it a waxy, nonpolar nature, making it a valuable excipient in various pharmaceutical and cosmetic formulations for its emollient, viscosity-controlling, and structuring properties.[1][2] A thorough understanding of its solubility in organic solvents is critical for formulation development, manufacturing process design, and ensuring the stability and efficacy of the final product.

Qualitative Solubility Profile

Based on the general principles of "like dissolves like" and information on similar wax esters, the solubility of this compound can be qualitatively summarized as follows. As a large, nonpolar molecule, it exhibits poor solubility in polar solvents and greater solubility in nonpolar organic solvents.

General Solubility of Wax Esters:

-

Soluble in: Aromatic solvents, chloroform, ethers, esters, and ketones.[3]

-

Partially Soluble in: Alcohols and oils.[1]

-

Insoluble in: Water.[4]

Commercial waxes are often noted as being difficult to analyze due to their limited solubility in many common organic solvents.

Quantitative Solubility Data

To facilitate the acquisition and comparison of this critical data, the following table is provided as a template for researchers to populate with their experimentally determined values.

| Solvent Classification | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Nonpolar Solvents | Hexane | |||

| Toluene | ||||

| Chloroform | ||||

| Polar Aprotic Solvents | Acetone | |||

| Ethyl Acetate | ||||

| Tetrahydrofuran (THF) | ||||

| Polar Protic Solvents | Ethanol | |||

| Isopropanol |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the isothermal shake-flask method followed by gravimetric analysis is a robust and widely accepted "gold standard" approach.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

High-purity this compound

-

Analytical grade organic solvent of interest

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance (precision of ±0.0001 g)

-

Glass vials with airtight caps (e.g., screw-top vials with PTFE-lined septa)

-

Syringe with a compatible filter (e.g., 0.45 µm PTFE for organic solvents)

-

Drying oven or vacuum desiccator

-

Pre-weighed aluminum or glass weighing dishes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial. An excess is necessary to ensure that the solution reaches saturation.

-

Pipette a known volume of the selected organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare multiple replicate samples for each solvent and temperature to ensure the reliability of the results.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Agitate the samples for a sufficient duration to reach equilibrium. For high molecular weight, waxy solids like this compound, this may take 24 to 72 hours. It is advisable to measure the concentration at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer changes significantly).

-

-

Sample Separation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to sediment.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter. This step is critical to ensure that no undissolved solid is transferred.

-

-

Gravimetric Analysis:

-

Dispense the filtered aliquot into a pre-weighed weighing dish.

-

Record the total weight of the dish and the aliquot.

-

Place the weighing dish in an oven or vacuum desiccator at a temperature sufficient to evaporate the solvent completely without degrading the this compound.

-

Once all the solvent has evaporated and the dish has returned to room temperature in a desiccator, weigh the dish containing the dried this compound residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the weighing dish from the final weight.

-

The solubility can then be expressed in the desired units, such as grams per 100 mL of solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Conclusion

While publicly available quantitative data on the solubility of this compound in organic solvents is scarce, this guide provides a solid foundation for researchers. By understanding its qualitative solubility characteristics and implementing the detailed experimental protocol provided, scientists and formulation professionals can accurately determine the necessary solubility data for their specific applications. The provided table template and workflow diagram offer a structured approach to data acquisition and visualization, facilitating informed decision-making in research and development.

References

Toxicological Profile of Arachidyl Behenate for Research Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidyl behenate, the ester of arachidyl alcohol and behenic acid, is a wax ester utilized in various research and commercial applications, notably in cosmetics and pharmaceuticals as an emollient and viscosity-controlling agent. This technical guide provides an in-depth overview of the available toxicological data on this compound and structurally related long-chain alkyl esters. The data herein are compiled to support research applications and to provide a baseline for safety and toxicological assessments in drug development. This document summarizes key toxicological endpoints, details the experimental methodologies used in these assessments, and presents relevant biological pathways. All quantitative data are presented in tabular format for clarity and comparative analysis.

Introduction

This compound (CAS No. 42233-14-7) is a saturated long-chain fatty acid ester. Its toxicological profile is of interest to researchers utilizing it as an excipient or in the development of new formulations. Due to its very low solubility in water and high molecular weight, its systemic absorption is expected to be minimal. The toxicological data for this compound are often extrapolated from data on a broader category of alkyl esters, as concluded by the Cosmetic Ingredient Review (CIR) Expert Panel.[1][2] This guide synthesizes the most relevant findings from such assessments to provide a comprehensive toxicological overview.

Physicochemical Properties

| Property | Value | Source |

| Chemical Name | Icosyl docosanoate | |

| CAS Number | 42233-14-7 | |

| Molecular Formula | C42H84O2 | |

| Molecular Weight | 621.1 g/mol | |

| Physical State | Solid wax | |

| Water Solubility | Very low (practically insoluble) |

Toxicological Data Summary

The toxicological profile of this compound and similar long-chain alkyl esters indicates a low order of toxicity. The available data, primarily from studies on analogous substances, are summarized below.

Acute Toxicity

Long-chain alkyl esters exhibit very low acute toxicity via oral and dermal routes.

| Endpoint | Species | Route | Test Substance | Result | Reference |

| LD50 | Rat | Oral | Cetyl Esters | > 5.0 g/kg | [1] |

| LD50 | Rat | Oral | Isopropyl Palmitate | > 5.0 g/kg | [1] |

| LD50 | Rabbit | Dermal | Cetyl Esters | > 2.0 g/kg | [1] |

| LD50 | Rabbit | Dermal | Isopropyl Palmitate | > 5.0 g/kg |

Irritation and Sensitization

Studies on various alkyl esters demonstrate that they are generally non-irritating to the skin.

| Species | Test Substance | Concentration | Result | Reference |

| Rabbit | Cetyl Esters | 100% | Non-irritating | |

| Rabbit | Isopropyl Palmitate | 100% | Mildly irritating | |

| Human | Isopropyl Palmitate | 10.0-50.0% | Non-irritating |

The potential for eye irritation is low for long-chain alkyl esters.

| Species | Test Substance | Concentration | Result | Reference |

| Rabbit | Cetyl Esters | 100% | Minimally irritating | |

| Rabbit | Isopropyl Palmitate | 100% | Unirritating to moderately irritating |

Alkyl esters are not considered to be skin sensitizers.

| Species | Test Substance | Concentration | Result | Reference |

| Guinea Pig | Cetyl Esters | 100% | Non-sensitizing | |

| Human | Isopropyl Palmitate | 10.0-50.0% | Non-sensitizing |

Repeated Dose Toxicity

Repeated dose oral toxicity studies on analogous alkyl esters have not shown significant systemic toxicity at doses up to 1000 mg/kg/day.

| Species | Route | Test Substance | NOAEL | Study Duration | Reference | |---|---|---|---|---| | Rat | Oral | Isopropyl Palmitate | 1000 mg/kg/day | 28 days | |

Genotoxicity

In vitro and in vivo genotoxicity studies on various alkyl esters have been consistently negative.

| Assay | Test System | Test Substance | Concentration/Dose | Metabolic Activation | Result | Reference |

| Ames Test | S. typhimurium | Isopropyl Palmitate | Up to 10 mg/plate | With and without | Non-mutagenic | |

| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | Isopropyl Palmitate | Not specified | Not specified | Non-clastogenic |

Experimental Protocols

The following are generalized protocols for key toxicological studies, based on OECD guidelines and methodologies cited in the CIR safety assessments.

Acute Oral Toxicity (OECD 420: Fixed Dose Procedure)

-

Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley), typically females.

-

Housing: Housed in standard laboratory conditions with controlled temperature, humidity, and light cycle. Access to food and water ad libitum, with fasting prior to dosing.

-

Dose Administration: The test substance is administered by gavage using a suitable vehicle. A starting dose of 300 mg/kg is typically used, followed by observation. If no mortality occurs, a higher dose (e.g., 2000 mg/kg) is administered to another group.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days post-dosing.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Dermal Irritation (OECD 404: Acute Dermal Irritation/Corrosion)

-

Test Animals: Healthy, young adult albino rabbits.

-

Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

-

Application: 0.5 g of the solid test substance, moistened with a small amount of a suitable vehicle, is applied to a small area of skin under a semi-occlusive patch.

-

Exposure: The patch is left in place for 4 hours.

-

Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Scoring is based on a standardized scale.

Skin Sensitization (OECD 429: Local Lymph Node Assay - LLNA)

-

Test Animals: Female CBA/J mice.

-

Application: The test substance in a suitable vehicle is applied to the dorsum of each ear for three consecutive days.

-

Proliferation Measurement: On day 5, a radiolabeled thymidine precursor is injected intravenously.

-

Endpoint: The draining auricular lymph nodes are excised, and the incorporation of the radiolabel is measured as a marker of lymphocyte proliferation. A Stimulation Index (SI) of ≥ 3 is considered a positive response.

Biological Pathways and Mechanisms

Metabolism of this compound

This compound, being an ester of a fatty alcohol and a fatty acid, is expected to be metabolized through hydrolysis by esterases into its constituent components: arachidyl alcohol and behenic acid. This process is likely to occur in the skin and gastrointestinal tract.

Metabolism of this compound via Hydrolysis.

Signaling Pathway: PPAR Activation by Fatty Acid Metabolites

The fatty acid metabolites of this compound, particularly behenic acid, can act as signaling molecules. Long-chain fatty acids are known ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that regulate the expression of genes involved in lipid metabolism and inflammation.

PPAR Activation by Fatty Acid Metabolites.

Experimental Workflow Diagrams

Workflow for In Vitro Genotoxicity Assessment

Workflow for In Vitro Genotoxicity Testing.

Conclusion

The available toxicological data on this compound and structurally related long-chain alkyl esters indicate a very low hazard profile. These substances are not acutely toxic, are not skin irritants or sensitizers, and have no evidence of genotoxicity. Repeated exposure does not lead to significant systemic toxicity at high dose levels. The metabolic fate of this compound involves simple hydrolysis to its constituent fatty acid and fatty alcohol, which are then further metabolized through normal physiological pathways. These fatty acid metabolites can act as signaling molecules, for instance, by activating PPARs. For research applications, this compound can be considered a substance with low toxicological concern, making it a suitable candidate for various formulation and development studies. However, as with any substance, its use in novel applications should be guided by a thorough safety assessment.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Arachidyl Behenate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidyl behenate, the ester of arachidyl alcohol and behenic acid, is a valuable wax ester with significant applications in the cosmetics, personal care, and pharmaceutical industries.[1] It functions as an emollient, thickener, and film-forming agent, contributing to the texture and stability of various formulations.[1] Traditional chemical synthesis of this compound often requires harsh conditions, including high temperatures and the use of potentially hazardous catalysts. Enzymatic esterification presents a milder, more sustainable, and highly selective alternative, offering improved product purity and reduced environmental impact.[2][3] This document provides detailed application notes and protocols for the synthesis of this compound via enzymatic esterification, primarily utilizing an immobilized lipase.

Principle of Enzymatic Esterification

The synthesis of this compound is achieved through the direct esterification of arachidyl alcohol and behenic acid, catalyzed by a lipase. Lipases, a class of hydrolases, can effectively catalyze ester synthesis in non-aqueous or micro-aqueous environments. The reaction is reversible, and the removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the formation of the ester. Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica immobilized on a macroporous acrylic resin), are often preferred due to their enhanced stability, ease of recovery, and reusability.[4]

The catalytic mechanism of lipase-mediated esterification typically follows a Ping-Pong Bi-Bi mechanism. This involves the formation of an acyl-enzyme intermediate with the fatty acid, followed by a nucleophilic attack from the alcohol to produce the ester and regenerate the enzyme.

Data Presentation

The following tables summarize quantitative data from studies on the enzymatic synthesis of long-chain wax esters, which serve as excellent models for the synthesis of this compound.

Table 1: Effect of Reaction Parameters on the Yield of Long-Chain Wax Esters *

| Parameter | Range Studied | Optimal Value | Resulting Yield (%) | Reference |

| Temperature (°C) | 45 - 65 | 50 - 60 | > 95 | |

| Reaction Time (h) | 1 - 5 | 4 | ~98 | |

| Enzyme Loading (% w/w of substrates) | 10 - 50 | 40 | > 95 | |

| Substrate Molar Ratio (Acid:Alcohol) | 1:1 - 3:1 | 2.5:1 | ~98 | |

| Agitation Speed (rpm) | 150 - 250 | 200 | > 95 |

*Data is based on the synthesis of cetyl octanoate using Novozym® 435 in a solvent system. These parameters are expected to be a good starting point for the optimization of this compound synthesis.

Table 2: Comparison of Solvent vs. Solvent-Free Systems for Wax Ester Synthesis *

| System | Enzyme | Temperature (°C) | Time (h) | Conversion (%) | Reference |

| Solvent-Free | Immobilized Candida sp. lipase | 40 | 8 | 98 | |

| n-Hexane | Novozym® 435 | 50 | 4 | 98 | |

| Solvent-Free | Novozym® 435 | 70 | 6 | >87 |

*Data compiled from studies on various long-chain wax esters. Solvent-free systems are a viable and environmentally friendly option.

Experimental Protocols

Materials and Reagents

-

Behenic Acid (C22:0), >99% purity

-

Arachidyl Alcohol (C20:0), >99% purity

-

Immobilized Lipase (e.g., Novozym® 435)

-

Hexane (or other suitable organic solvent, for solvent-based protocol and analysis)

-

Ethanol

-

Saturated sodium carbonate solution

-

Molecular sieves (3Å or 4Å), activated

-

Diatomaceous earth (for filtration)

Protocol 1: Solvent-Free Enzymatic Synthesis of this compound

This protocol describes a solvent-free approach, which is environmentally friendly and simplifies product work-up.

-

Substrate Preparation: In a temperature-controlled reaction vessel, combine behenic acid and arachidyl alcohol in a 1:1 molar ratio.

-

Reaction Setup: Heat the mixture to 60-70°C with constant stirring (e.g., 200 rpm) until both substrates are completely melted and homogenized.

-

Enzyme Addition: Add the immobilized lipase (e.g., Novozym® 435) to the molten substrate mixture. A typical enzyme loading is 5-10% by weight of the total substrates.

-

Water Removal: To drive the reaction towards ester formation, remove the water produced during the reaction. This can be achieved by conducting the reaction under a vacuum or by adding activated molecular sieves (approximately 10% w/w of substrates) to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 2-4 hours). The conversion can be determined by measuring the decrease in free fatty acid content via titration with a standard alkali solution or by Gas Chromatography (GC) analysis.

-

Reaction Termination and Enzyme Recovery: Once the desired conversion is reached (typically >95% in 8-24 hours), stop the reaction by cooling the mixture and filtering off the immobilized enzyme. The enzyme can be washed with a solvent like hexane, dried, and stored for reuse.

-

Product Purification: The crude this compound can be purified by washing with a warm ethanol solution to remove any unreacted arachidyl alcohol, followed by a wash with a warm saturated sodium carbonate solution to remove any residual behenic acid. The final product is then dried under vacuum.

Protocol 2: Analysis of this compound by High-Temperature Gas Chromatography-Mass Spectrometry (HT-GC-MS)

Due to the high molecular weight and low volatility of this compound (a C42 wax ester), a high-temperature GC-MS method is required for its analysis.

-

Sample Preparation: Dissolve a small amount of the purified this compound in a suitable solvent such as hexane or toluene to a concentration of approximately 0.1-1.0 mg/mL.

-

GC-MS Conditions:

-

Column: A high-temperature capillary column suitable for wax ester analysis (e.g., DB-1HT, 15 m x 0.25 mm, 0.10 µm film thickness).

-

Injector Temperature: 390°C.

-

Oven Temperature Program:

-

Initial temperature: 120°C

-

Ramp 1: 15°C/min to 240°C

-

Ramp 2: 8°C/min to 390°C, hold for 6 minutes.

-

-

Carrier Gas: Helium.

-

Detector Temperature: 390°C.

-

MS Scan Range: m/z 50-920.

-

-

Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. The purity can be determined by calculating the peak area percentage.

Visualizations

Caption: Lipase-catalyzed esterification via a Ping-Pong Bi-Bi mechanism.

Caption: Workflow for the synthesis and analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. High Yield of Wax Ester Synthesized from Cetyl Alcohol and Octanoic Acid by Lipozyme RMIM and Novozym 435 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]

Application Notes and Protocols for the Analytical Characterization of Arachidyl Behenate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of Arachidyl Behenate, a wax ester commonly used in cosmetics, pharmaceuticals, and other industries. Detailed protocols for key analytical techniques are provided to ensure accurate and reproducible results.

Physicochemical Properties of this compound

This compound, with the chemical formula C42H84O2, is the ester of arachidyl alcohol (a C20 fatty alcohol) and behenic acid (a C22 fatty acid)[1]. It functions as an emollient, skin conditioning agent, and viscosity controlling agent in various formulations[2][3].

Table 1: Physicochemical Data of this compound

| Property | Value | Reference |

| Chemical Name | Icosyl docosanoate | [1][4] |

| CAS Number | 42233-14-7 | |

| Molecular Weight | 621.12 g/mol | |

| Appearance | Off-white solid/paste | |

| Purity | >99% | |

| Boiling Point | 608.3 °C at 760 mmHg (estimated) | |

| Flash Point | 335.2 °C (estimated) | |

| Density | 0.856 g/cm³ (estimated) | |

| Acid Value | < 2 mg KOH/g (Typical for Behenyl Behenate) | |

| Saponification Value | 79 - 89 mg KOH/g (Typical for Behenyl Behenate) |

Note: Acid and Saponification values are for the closely related Behenyl Behenate and serve as a likely range for this compound.

Analytical Techniques for Characterization

A multi-faceted approach is recommended for the comprehensive characterization of this compound, ensuring its identity, purity, and quality.

Chromatographic Methods: GC-MS and HPLC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are powerful techniques for assessing the purity and composition of this compound. Due to its high molecular weight and low volatility, derivatization is often required for GC-MS analysis.

2.1.1. Experimental Protocol: GC-MS Analysis (after transesterification)

This protocol is for the analysis of the fatty acid and fatty alcohol components of this compound after a transesterification reaction.

1. Sample Preparation (Transesterification):

-

Weigh approximately 10 mg of this compound into a screw-capped vial.

-

Add 2 mL of 2% sulfuric acid in methanol.

-

Cap the vial tightly and heat at 70°C for 2 hours.

-

After cooling to room temperature, add 2 mL of n-hexane and 1 mL of saturated sodium chloride solution.

-

Vortex thoroughly for 1 minute and allow the layers to separate.

-

Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) and fatty alcohols to a clean vial for GC-MS analysis.

2. GC-MS Conditions:

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 2 minutes.

-

Ramp: 10°C/min to 300°C.

-

Hold: 15 minutes at 300°C.

-

-

Injector Temperature: 280°C.

-

Injection Volume: 1 µL (splitless mode).

-

MS Detector:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-700.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

3. Data Analysis:

-

Identify the methyl ester of behenic acid and arachidyl alcohol by comparing their mass spectra with a reference library (e.g., NIST).

-

Quantify the purity by calculating the peak area percentage of the target compounds.

-

Identify and quantify any impurities present.

2.1.2. Experimental Protocol: HPLC-MS Analysis

HPLC coupled with a suitable detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) can be used for the analysis of the intact wax ester.

1. Sample Preparation:

-

Dissolve 1 mg/mL of this compound in a suitable solvent such as chloroform or a mixture of isopropanol and acetonitrile.

-

Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC-MS Conditions:

-

Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase:

-

A: Water with 0.1% formic acid.

-

B: Acetonitrile/Isopropanol (80:20 v/v) with 0.1% formic acid.

-

-

Gradient:

-

Start with 50% B, increase to 100% B over 20 minutes.

-

Hold at 100% B for 10 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 10 µL.

-

MS Detector (ESI):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Drying Gas Temperature: 350°C.

-

Drying Gas Flow: 10 L/min.

-

Nebulizer Pressure: 35 psi.

-

Mass Range: m/z 100-1000.

-

3. Data Analysis:

-

Identify the [M+H]+ or [M+Na]+ adduct of this compound.

-

Assess purity based on the peak area of the main component.

-

Identify any related impurities.

Spectroscopic Methods: FTIR and NMR

2.2.1. Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique to confirm the functional groups present in this compound.

1. Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the sample directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

2. FTIR Conditions:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

3. Data Analysis:

-

Identify characteristic absorption bands:

-

~2915 cm⁻¹ and ~2850 cm⁻¹ (C-H stretching of long alkyl chains).

-

~1735 cm⁻¹ (C=O stretching of the ester group).

-

~1170 cm⁻¹ (C-O stretching of the ester group).

-

2.2.2. Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information, confirming the identity and purity of this compound.

1. Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

2. NMR Conditions (¹H NMR):

-

Spectrometer: 400 MHz or higher.

-

Number of Scans: 16.

-

Relaxation Delay: 1 s.

3. Data Analysis (¹H NMR):

-

Identify characteristic chemical shifts (δ in ppm):

-

~4.05 (t, 2H, -O-CH₂ -).

-

~2.28 (t, 2H, -CH₂ -COO-).

-

~1.62 (m, 4H, -O-CH₂-CH₂ - and -CH₂ -CH₂-COO-).

-

~1.25 (s, broad, backbone -(CH₂ )n-).

-

~0.88 (t, 6H, two terminal -CH₃ groups).

-

4. NMR Conditions (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Number of Scans: 1024 or more.

-

Relaxation Delay: 2 s.

5. Data Analysis (¹³C NMR):

-

Identify characteristic chemical shifts (δ in ppm):

-

~174.0 (C=O of the ester).

-

~64.5 (-O-C H₂-).

-

~34.5 (-C H₂-COO-).

-

~22.0 - 32.0 (backbone -(C H₂)n-).

-

~14.1 (terminal -C H₃).

-

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and thermal behavior of this compound.

1. Sample Preparation:

-

Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.

-

Seal the pan hermetically.

2. DSC Conditions:

-

Temperature Program: Heat from 25°C to 100°C at a rate of 10°C/min.

-

Atmosphere: Nitrogen purge at 50 mL/min.

-

Reference: An empty, sealed aluminum pan.

3. Data Analysis:

-

Determine the onset temperature and the peak maximum of the endothermic melting transition.

Conclusion

The analytical methods described in these application notes provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic, spectroscopic, and thermal analysis techniques ensures the verification of its identity, purity, and quality, which is crucial for its application in regulated industries. The provided protocols offer a starting point for method development and validation in research and quality control laboratories.

References

Unveiling the Structure of Long-Chain Wax Esters: Application Notes and Protocols for FTIR and NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Long-chain wax esters, critical components in various biological and industrial systems, demand precise structural characterization for their effective application in fields ranging from pharmaceuticals to materials science. This document provides detailed application notes and experimental protocols for the analysis of these complex lipids using two powerful spectroscopic techniques: Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Section 1: Fourier Transform Infrared (FTIR) Spectroscopy of Long-Chain Wax Esters

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For long-chain wax esters, FTIR is particularly useful for confirming the presence of the characteristic ester group and analyzing the nature of the long aliphatic chains.

Application Notes

The FTIR spectrum of a typical long-chain wax ester is dominated by absorption bands arising from the vibrations of its constituent functional groups. The most prominent peaks are associated with the ester carbonyl group (C=O) and the numerous methylene (CH₂) and methyl (CH₃) groups in the long fatty acid and fatty alcohol chains.

Key spectral features to identify in the analysis of wax esters include:

-

C=O Stretching: A strong, sharp absorption band typically observed in the region of 1750-1735 cm⁻¹ is indicative of the ester carbonyl group. The exact position of this peak can be influenced by the molecular environment.[1][2][3]

-

C-H Stretching: Intense absorption bands in the 3000-2800 cm⁻¹ region correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene and methyl groups of the long aliphatic chains.[2]

-

CH₂ Bending: A characteristic absorption band around 1470-1460 cm⁻¹ is due to the scissoring (bending) vibration of the methylene groups.[3]

-

CH₂ Rocking: A peak observed around 720 cm⁻¹ can indicate the rocking motion of a long chain of methylene groups (n > 4).

-

C-O Stretching: The stretching vibrations of the C-O single bonds of the ester group typically appear in the 1250-1000 cm⁻¹ region.

Quantitative Data Summary

The following table summarizes the characteristic FTIR absorption bands for long-chain wax esters.

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Intensity |

| C-H (alkane) | Asymmetric & Symmetric Stretching | 2914 - 2949 | Strong |

| C=O (ester) | Stretching | 1732 - 1744 | Strong |

| C-H (alkane) | Bending (Scissoring) | 1463 - 1471 | Medium |

| C-O (ester) | Stretching | 1250 - 1000 | Medium |

| -(CH₂)n- (n>4) | Rocking | 718 - 728 | Medium |

Data compiled from multiple sources.

Experimental Protocol: FTIR Analysis of a Solid Wax Ester Sample using the KBr Pellet Method

This protocol outlines the steps for preparing a solid wax ester sample for analysis by transmission FTIR spectroscopy.

-

Sample Grinding: Weigh approximately 1-2 mg of the solid wax ester sample and 100-200 mg of dry potassium bromide (KBr) powder. Grind the two components together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

-

Sample Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Data Acquisition: Record the FTIR spectrum, typically in the range of 4000-400 cm⁻¹. Collect a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy of Long-Chain Wax Esters

NMR spectroscopy is an unparalleled technique for the detailed structural elucidation of molecules in solution. Both ¹H (proton) and ¹³C (carbon) NMR provide a wealth of information about the carbon skeleton and the electronic environment of individual atoms within a wax ester.

Application Notes

¹H NMR Spectroscopy:

Proton NMR is highly sensitive and provides information on the number of different types of protons and their neighboring protons. Key signals in the ¹H NMR spectrum of a long-chain wax ester include:

-

Terminal Methyl Protons (-CH₃): A triplet signal typically appears in the upfield region around δ 0.84 - 0.92 ppm.

-

Methylene Chain Protons (-(CH₂)n-): A large, broad multiplet is observed between δ 1.22 - 1.42 ppm, corresponding to the numerous methylene groups in the long aliphatic chains.

-

Methylene Protons α to the Ester Carbonyl (-CH₂-COO-): A triplet is found further downfield, typically between δ 2.29 - 2.30 ppm.

-

Methylene Protons on the Alcohol Moiety α to the Ester Oxygen (-O-CH₂-): A triplet signal appears around δ 4.04 ppm.

-

Olefinic Protons (-CH=CH-): If the wax ester contains unsaturation, signals for the olefinic protons will be observed in the downfield region, typically between δ 5.30 - 5.54 ppm.

¹³C NMR Spectroscopy:

Carbon-13 NMR provides direct information about the carbon framework of the molecule. Characteristic ¹³C NMR signals for long-chain wax esters include:

-

Carbonyl Carbon (-COO-): The ester carbonyl carbon resonates significantly downfield, typically around δ 172.9 ppm.

-

Methylene Carbon on the Alcohol Moiety α to the Ester Oxygen (-O-CH₂-): This carbon signal appears in the range of δ 62.5 - 65.5 ppm.

-

Methylene Carbon α to the Ester Carbonyl (-CH₂-COO-): This signal is typically found around δ 33.0 ppm.

-

Methylene Chain Carbons (-(CH₂)n-): A series of signals for the long methylene chain carbons are observed in the region of δ 24.3 - 30.2 ppm.

-

Terminal Methyl Carbon (-CH₃): The methyl carbon signal is found in the most upfield region, around δ 14.7 ppm.

Quantitative Data Summary

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for long-chain wax esters.

Table 2: Characteristic ¹H NMR Chemical Shifts

| Proton Type | Chemical Shift (δ) ppm | Multiplicity |

| Terminal Methyl (-CH₃) | 0.84 - 0.92 | Triplet |

| Methylene Chain (-(CH₂)n-) | 1.22 - 1.42 | Multiplet |

| β-Methylene to Carbonyl (-CH₂-CH₂-COO-) | 1.56 - 1.68 | Multiplet |

| α-Methylene to Carbonyl (-CH₂-COO-) | 2.29 - 2.30 | Triplet |

| Methylene on Alcohol Moiety α to Oxygen (-O-CH₂-) | ~4.04 | Triplet |

| Olefinic (-CH=CH-) | 5.30 - 5.54 | Multiplet |

Data compiled from multiple sources.

Table 3: Characteristic ¹³C NMR Chemical Shifts

| Carbon Type | Chemical Shift (δ) ppm |

| Terminal Methyl (-CH₃) | ~14.7 |

| Methylene Chain (-(CH₂)n-) | 24.3 - 30.2 |

| Methylene α to Carbonyl (-CH₂-COO-) | ~33.0 |

| Methylene on Alcohol Moiety α to Oxygen (-O-CH₂-) | 62.5 - 65.5 |

| Olefinic (-CH=CH-) | 125 - 135 |

| Carbonyl (-COO-) | ~172.9 |

Data compiled from multiple sources.

Experimental Protocol: NMR Analysis of a Long-Chain Wax Ester

This protocol describes the preparation of a wax ester sample for analysis by high-resolution NMR spectroscopy.

-

Sample Dissolution: Accurately weigh 10-50 mg of the purified wax ester sample into a clean, dry vial.

-

Solvent Addition: Add approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial. Ensure the solvent is of high purity to avoid extraneous signals in the spectrum.

-

Transfer to NMR Tube: Once the sample is fully dissolved, transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette. It is good practice to filter the solution through a small plug of cotton wool in the pipette to remove any particulate matter.

-

Sample Capping and Cleaning: Securely cap the NMR tube. Wipe the outside of the tube with a lint-free tissue dampened with a solvent like acetone to remove any fingerprints or dirt.

-

Data Acquisition: Insert the NMR tube into the spectrometer. Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. For ¹³C NMR, a larger number of scans may be required due to the low natural abundance of the ¹³C isotope.

By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can effectively utilize FTIR and NMR spectroscopy for the comprehensive characterization of long-chain wax esters, facilitating a deeper understanding of their structure-function relationships in various scientific and industrial applications.

References

Thermal Analysis of Arachidyl Behenate by Differential Scanning Calorimetry (DSC): Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidyl Behenate, a wax ester composed of arachidyl alcohol and behenic acid, is a key ingredient in various pharmaceutical and cosmetic formulations.[1][2] Its thermal properties are critical to the stability, performance, and sensory characteristics of the final product. Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to characterize the thermal behavior of materials like this compound.[3] This application note provides a detailed protocol for the thermal analysis of this compound using DSC, including data interpretation and potential applications in research and development.